molecular formula C25H36O5 B593468 3alpha-Tigloyloxypterokaurene L3 CAS No. 1588516-87-3

3alpha-Tigloyloxypterokaurene L3

Cat. No.: B593468
CAS No.: 1588516-87-3
M. Wt: 416.558
InChI Key: OMEDWFNWWHKRJU-KMRCWPNYSA-N
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Description

3alpha-Tigloyloxypterokaurene L3: is a natural diterpenoid compound extracted from the herbs of Wedelia trilobata. It has a molecular formula of C25H36O5 and a molecular weight of 416.56 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: 3alpha-Tigloyloxypterokaurene L3 is typically extracted from natural sources, specifically from the herbs of Wedelia trilobata. The extraction process involves isolating and purifying the compound from the petroleum ether fraction of the plant. The detailed synthetic routes and reaction conditions for laboratory synthesis are not widely documented, indicating that natural extraction remains the primary method of obtaining this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. These processes are carried out in cGMP (current Good Manufacturing Practice) synthesis workshops, ensuring high purity and quality of the final product. The production capacity ranges from kilograms to metric tons, depending on the demand.

Chemical Reactions Analysis

Types of Reactions: 3alpha-Tigloyloxypterokaurene L3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes. Substitution reactions may result in halogenated or alkylated derivatives.

Scientific Research Applications

3alpha-Tigloyloxypterokaurene L3 has several scientific research applications, including:

    Chemistry: It is used as an analytical reference material for high-performance liquid chromatography (HPLC) standards.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It is used in the quality control of secondary metabolites and phytochemicals.

Mechanism of Action

The mechanism of action of 3alpha-Tigloyloxypterokaurene L3 involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through modulation of signaling pathways and enzyme activities. The compound’s structure allows it to interact with various receptors and enzymes, influencing cellular processes such as inflammation and oxidative stress .

Comparison with Similar Compounds

  • Phyllocladene (CAS#20070-61-5)
  • Kaurenoic acid (CAS#6730-83-2)
  • Pterokaurene L3 (CAS#77658-38-9)
  • Sventenic acid (CAS#126778-79-8)
  • Acetylsventenic acid (CAS#126737-42-6)
  • ent-3Beta-Tigloyloxykaur-16-en-19-oic acid (CAS#79406-09-0)
  • ent-3beta-Hydroxykaur-16-en-19-oic acid (CAS#66556-91-0)
  • ent-3Beta-Angeloyloxykaur-16-en-19-oic acid (CAS#74635-61-3)
  • 3alpha-Angeloyloxypterokaurene L3 (CAS#79406-11-4)
  • ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid (CAS#79406-10-3)
  • 3alpha-Cinnamoyloxypterokaurene L3 (CAS#79406-13-6)

Uniqueness: 3alpha-Tigloyloxypterokaurene L3 is unique due to its specific structural features, including the presence of a tigloyloxy group and a complex tetracyclic framework. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

IUPAC Name

(1S,4S,5S,6R,9R,10S,13R)-10-hydroxy-5,9-dimethyl-6-[(E)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O5/c1-6-15(2)20(26)30-19-9-10-22(4)18(23(19,5)21(27)28)8-11-24-13-16(3)17(14-24)7-12-25(22,24)29/h6,17-19,29H,3,7-14H2,1-2,4-5H3,(H,27,28)/b15-6+/t17-,18+,19-,22-,23+,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEDWFNWWHKRJU-KMRCWPNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CCC2(C(C1(C)C(=O)O)CCC34C2(CCC(C3)C(=C)C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1CC[C@@]2([C@@H]([C@]1(C)C(=O)O)CC[C@]34[C@]2(CC[C@H](C3)C(=C)C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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